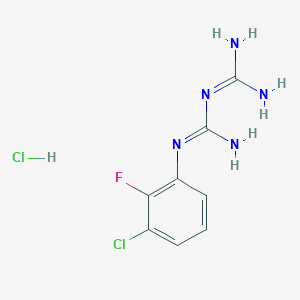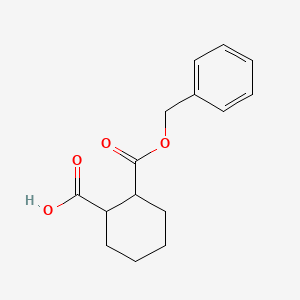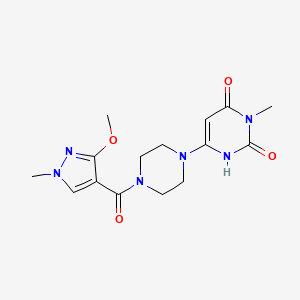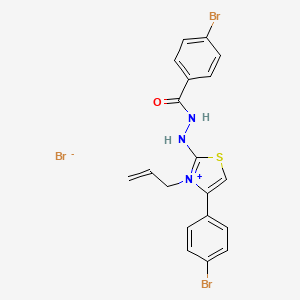
1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride is a chemical compound with the CAS Number: 1030829-65-2 . It has a molecular weight of 266.1 . The IUPAC name for this compound is N-(3-chloro-2-fluorophenyl)imidodicarbonimidic diamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClFN5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Unfortunately, the available sources do not provide more detailed physical and chemical properties.科学的研究の応用
Characterization and Analysis Techniques
Capillary electrophoresis combined with contactless conductivity detection has been utilized to determine substances like Polyhexamethylene biguanide hydrochloride (PHMB-HCl) in ophthalmic solutions, demonstrating its effectiveness in the accurate quantification of cationic disinfectants in personal care products. This method offers satisfactory precision and sensitivity, enabling its use for in vitro studies (Abad-Villar et al., 2006).
Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the structure of monoprotonated biguanides, including those related to 1-(3-Chloro-2-fluorophenyl)biguanide. These studies reveal the structural dynamics of biguanides and their hydrochloride salts, contributing to a deeper understanding of their chemical properties and potential applications in various fields (Clement & Girreser, 1999).
Antimicrobial Applications
Research on chlorhexidine and related biguanides highlights their significant antimicrobial properties. Studies focusing on the adsorption mechanisms of these compounds on cellulose suggest a combination of electrostatic and hydrogen bonding forces, indicating their potential in medical and environmental applications for microbial control (Blackburn et al., 2007).
Analytical Method Development
A novel fluorescence optode method has been developed for determining polyhexamethylene biguanide hydrochloride (PHMB), showcasing an innovative approach to quantifying this compound in solutions such as contact lens detergents. This method provides a new avenue for the analysis of PHMB, highlighting its applicability in quality control and safety evaluation of consumer products (Funaki et al., 2020).
Therapeutic and Biological Activity
Biguanides, including compounds structurally related to 1-(3-Chloro-2-fluorophenyl)biguanide, exhibit a wide range of therapeutic properties. They have been investigated for their antimalarial, antidiabetic, antiviral, and anticancer activities. This extensive research underscores the potential of biguanides in developing new medications and treatments for various diseases (Kathuria et al., 2021).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXFLOGYOUDMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=C(N)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)
![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)
![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)
![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827951.png)

![5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2827954.png)
![(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2827955.png)
![1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole](/img/structure/B2827956.png)





